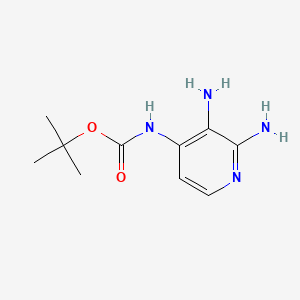

tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,11H2,1-3H3,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDCVLLEVUZVRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N 2,3 Diaminopyridin 4 Yl Carbamate

Strategies for the Construction of the 2,3-Diaminopyridine (B105623) Core

The formation of the 2,3-diaminopyridine scaffold is the foundational stage of the synthesis. This typically involves the initial synthesis of a pyridine (B92270) precursor followed by specific functionalization to introduce the required amino groups in the correct positions.

The pyridine ring is an electron-deficient heterocycle, which influences the strategies for its functionalization. researchgate.net Direct C-H functionalization is a modern approach to minimize waste and create functionalized pyridines from simpler precursors. researchgate.netrsc.org However, traditional methods often rely on building the pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine ring through electrophilic or nucleophilic substitution. researchgate.net

For the synthesis of diaminopyridines, a common starting material is 2-aminopyridine (B139424). orgsyn.orgarkat-usa.org This precursor can be functionalized through halogenation and nitration to introduce the necessary handles for subsequent amination reactions. A notable pathway involves the bromination of 2-aminopyridine, which preferentially occurs at the 5-position to yield 2-amino-5-bromopyridine (B118841) as the major product. arkat-usa.org This intermediate can then be nitrated to introduce a nitro group, a precursor to the second amino group.

Alternative strategies for pyridine functionalization are continually being developed. One such method involves converting the pyridine into a phosphonium (B103445) salt, which can then undergo reactions to introduce various functional groups, including ethers and potentially nitrogen-containing groups. nih.govacs.org Another approach uses N-oxides to direct substitution to the 2-position. organic-chemistry.org These advanced methods offer distinct regioselectivity compared to classical approaches. nih.gov

Table 1: Example of Pyridine Ring Functionalization

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Bromine, Acetic Acid | 2-Amino-5-bromopyridine | 62-67% | orgsyn.org |

| 2-Amino-5-bromopyridine | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 2-Amino-5-bromo-3-nitropyridine | Not specified | orgsyn.orgarkat-usa.org |

Achieving the correct 2,3-diamino substitution pattern on the pyridine ring requires highly regioselective methods. A prevalent and well-documented strategy is the reduction of an amino-nitropyridine precursor. orgsyn.orgchemicalbook.com For instance, 2,3-diaminopyridine can be synthesized through the chemical or catalytic reduction of 2-amino-3-nitropyridine (B1266227). orgsyn.orgchemicalbook.com The synthesis of the 2-amino-3-nitropyridine intermediate itself can be challenging, as the direct nitration of 2-aminopyridine primarily yields the 2-amino-5-nitropyridine (B18323) isomer. orgsyn.org

Several reduction methods have been successfully employed:

Catalytic Hydrogenation: This method is effective for converting nitro groups to amines. The catalytic reduction of 2-amino-3-nitro-5-bromopyridine using a Palladium-Strontium Carbonate (Pd-SrCO₃) catalyst is one reported route. google.com Similarly, 2,3-dinitropyridine (B76908) can be hydrogenated over a palladium-carbon catalyst to produce 2,3-diaminopyridine. google.com

Metal/Acid Reduction: The reduction of 2-amino-3-nitropyridine using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) is a classic method. orgsyn.orgchemicalbook.com

An alternative to the nitration-reduction sequence is the direct amination of a halogenated pyridine. 2,3-Diaminopyridine can be prepared from 3-amino-2-chloropyridine (B31603) via amination with aqueous ammonia (B1221849), often in the presence of a copper salt catalyst under heat and pressure. orgsyn.orggoogle.com

Table 2: Selected Methods for 2,3-Diaminopyridine Synthesis

| Precursor | Reagents/Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2-Amino-3-nitropyridine | Iron (Fe) and aqueous acidified ethanol | 2,3-Diaminopyridine | Metal/acid reduction | orgsyn.orgchemicalbook.com |

| 2,3-Diamino-5-bromopyridine | H₂, 5% Pd/SrCO₃, 4% NaOH solution | 2,3-Diaminopyridine | Catalytic hydrogenation and dehalogenation | orgsyn.org |

| 3-Amino-2-chloropyridine | Aqueous ammonia, copper salt catalyst, 100-150°C | 2,3-Diaminopyridine | Direct amination | google.com |

| 2,3-Dinitropyridine | H₂, Palladium on carbon, 50-58°C | 2,3-Diaminopyridine | Catalytic hydrogenation | google.com |

Carbamate (B1207046) Formation and tert-Butoxycarbonylation (Boc-Protection)

The introduction of the tert-butyl carbamate group, commonly known as Boc-protection, is a crucial step to modulate the reactivity of one of the amino groups. This allows for selective reactions at other positions of the molecule.

The most common method for introducing a Boc group is the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukorganic-chemistry.org This reaction is versatile and typically proceeds in high yield under mild conditions, often in the presence of a base. fishersci.co.uk

However, the Boc-protection of aminopyridines can present challenges. Issues such as low reactivity, poor selectivity in the case of multiple amino groups, or the formation of di-Boc substituted products can arise. google.comgoogle.com To overcome these difficulties, specific catalysts and reaction conditions have been developed. The use of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, but may also promote side reactions. commonorganicchemistry.comresearchgate.netacs.org

For improved selectivity and yield, alternative protocols have been established. One method for the Boc-protection of aminopyridines employs a combination of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBT), and an alkali in solvents like tetrahydrofuran (B95107) or dichloromethane (B109758). google.comgoogle.com This system provides high yields (80-90%) and good selectivity at room temperature. google.com When dealing with diamines, selective mono-Boc protection can be achieved by first treating the diamine with one equivalent of acid (like HCl) to protonate one amino group, rendering it unreactive towards Boc₂O. researchgate.net

Table 3: Conditions for Direct Boc-Protection of Amines

| Amine Type | Reagents | Key Features | Reference |

|---|---|---|---|

| General Amines | Boc₂O, Base (e.g., triethylamine) | Standard, widely used method. | fishersci.co.uk |

| Aminopyridines | Boc₂O, EDCI, HOBT, Alkali | Solves issues of low reactivity and selectivity; high yield (80-90%). | google.comgoogle.com |

| General Amines | Boc₂O, DMAP (catalyst) | Accelerates reaction but can cause side reactions. | commonorganicchemistry.comresearchgate.net |

| Symmetrical/Unsymmetrical Diamines | 1. HCl (1 eq), 2. Boc₂O (1 eq), 3. Neutralization | Facile route for selective mono-Boc protection. | researchgate.net |

Beyond the direct reaction with Boc₂O, other synthetic routes can be employed to form tert-butyl carbamates. A significant alternative is the Curtius rearrangement. organic-chemistry.org In this process, a carboxylic acid is first converted into an acyl azide (B81097). This is often achieved by reacting the acid with agents like sodium azide in the presence of di-tert-butyl dicarbonate. organic-chemistry.org The acyl azide intermediate then undergoes a thermal or photochemical rearrangement to form an isocyanate, which is subsequently trapped by an alcohol to yield the desired carbamate. organic-chemistry.org

Other methods for carbamate synthesis include:

Three-component coupling: This involves the reaction of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate. organic-chemistry.org

Reaction with Chloroformates: Amines can react with chloroformates to form carbamates, although this is a more traditional method. organic-chemistry.org

Alkylation of Di-tert-butyl-iminodicarboxylate: An alkyl halide can react directly with di-tert-butyl-iminodicarboxylate to form the protected amine. fishersci.co.uk

Targeted Synthetic Pathways to tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate

A potential synthetic pathway could commence with a 4-halopyridine derivative bearing nitro groups at the 2- and 3-positions, such as 4-chloro-2,3-dinitropyridine. The synthesis would proceed through the following conceptual steps:

Selective Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is highly activated towards nucleophilic substitution by the two electron-withdrawing nitro groups. Reaction with a protected amine source, such as tert-butyl carbamate under basic conditions, or with ammonia followed by subsequent protection, would install the N-Boc-amino group at the 4-position.

Selective Reduction: The next critical step would be the selective reduction of one of the two nitro groups. The choice of reducing agent and reaction conditions would be paramount to differentiate between the nitro groups at the C2 and C3 positions, which may exhibit different reactivities due to their electronic and steric environments.

Final Reduction: Following the successful selective reduction and isolation of the intermediate, the remaining nitro group would be reduced to an amino group using standard methods, such as catalytic hydrogenation or metal-acid reduction, to yield the final target compound, this compound.

The success of such a pathway would be highly dependent on achieving the desired regioselectivity at each stage, particularly in the reduction steps. Careful optimization of reagents and reaction conditions would be essential.

Convergent and Divergent Synthetic Approaches

A divergent synthesis would likely begin with a common pyridine-based precursor, such as 2,3,4-triaminopyridine or a related derivative. From this central starting material, different functional groups could be selectively introduced. For instance, the selective mono-protection of one amino group with a tert-butoxycarbonyl (Boc) group would be a key divergent step. This approach is advantageous when aiming to create a library of related compounds from a single intermediate. The primary challenge in a divergent approach for this specific molecule lies in achieving selective protection at the C4-amino group over the C2 and C3 amino groups, which would likely have different reactivities.

| Synthetic Strategy | Description | Potential Application to Target Compound |

| Divergent | Begins with a common starting material which is then elaborated into multiple target compounds. | Starting with 2,3,4-triaminopyridine and selectively applying a Boc protecting group to the C4-amino position. |

| Convergent | Involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final steps. | Coupling a pre-functionalized, Boc-protected aminopyridine fragment with another component to install the remaining amino groups. |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the careful optimization of reaction conditions, particularly for the crucial Boc-protection step. The goal is to maximize the yield of the desired mono-protected product while minimizing the formation of di- or tri-protected byproducts and unreacted starting material.

Key parameters that are typically optimized include the choice of solvent, base, temperature, and the stoichiometry of the Boc-protection reagent, di-tert-butyl dicarbonate ((Boc)₂O). Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and 1,4-dioxane (B91453) are commonly employed. The choice of base is also critical; non-nucleophilic organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are often used to scavenge the acid produced during the reaction without competing with the amino group. In some cases, the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of an alkali can improve yields and selectivity for aminopyridines. google.comgoogle.com

The reaction temperature is typically kept at room temperature or slightly below to enhance selectivity. google.com The molar ratio of the reactants is another key variable; using a slight excess of the aminopyridine relative to (Boc)₂O can favor mono-protection.

Below is a table summarizing typical conditions explored during the optimization of Boc protection for aminopyridines.

| Parameter | Conditions Investigated | General Outcome |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents like DCM and THF are generally preferred to avoid side reactions. |

| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), No base | The use of a non-nucleophilic base is often crucial for high yields. |

| Temperature | 0 °C, Room Temperature (RT), Reflux | Lower temperatures (0 °C to RT) typically favor higher selectivity for mono-protection. |

| (Boc)₂O Equivalents | 1.0 eq, 1.2 eq, 1.5 eq | Stoichiometric control is key; slight excess (1.1-1.2 eq) is common to drive the reaction to completion. |

Chemo- and Stereoselective Considerations in Synthesis

Chemoselectivity is the paramount consideration in the synthesis of this compound. The starting material, 2,3,4-triaminopyridine, possesses three amino groups with differing electronic environments and steric hindrances, leading to variations in their nucleophilicity. The C2 and C4 amino groups are generally more nucleophilic than the C3 amino group due to resonance effects within the pyridine ring. Therefore, achieving selective acylation at the C4 position requires careful control of reaction conditions. A facile route for mono-BOC protection of diamines has been developed by the sequential addition of hydrochloric acid and (Boc)₂O, followed by neutralization, which may be applicable here. researchgate.net

The steric bulk of the tert-butoxycarbonyl group itself can also play a role in directing the reaction to the most sterically accessible amino group. It is plausible that the C4-amino group, being para to the ring nitrogen, might offer a favorable combination of electronic activation and steric accessibility for the bulky (Boc)₂O reagent.

Stereoselectivity is not a primary concern in the synthesis of the target compound itself, as it does not possess any chiral centers. However, if any of the synthetic precursors or reagents were chiral, or if the synthesis involved steps that could create stereocenters (such as asymmetric reductions), then diastereoselectivity and enantioselectivity would become important considerations. For instance, chemoenzymatic strategies are known to be employed for creating chiral intermediates in other complex carbamate syntheses. researchgate.net

Isolation and Purification Techniques for Diaminopyridine Carbamates

The isolation and purification of diaminopyridine carbamates like this compound typically involve a combination of standard and more advanced laboratory techniques to separate the desired product from unreacted starting materials, reagents, and byproducts.

Following the reaction, a typical workup procedure would involve quenching the reaction mixture, often with an aqueous solution such as saturated sodium bicarbonate to neutralize any remaining acid. nih.gov The product is then extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine to remove residual water and water-soluble impurities, and then dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. nih.govchemicalbook.com

The primary method for purification of the crude product is column chromatography on silica (B1680970) gel. nih.gov A gradient elution system, often starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate, is commonly used to separate the target compound from less polar impurities (like di-Boc byproducts) and more polar impurities (like the unreacted triamine starting material). The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization is another powerful purification technique that can be employed if the product is a stable solid. This involves dissolving the crude material in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.

For carbamates, high-performance liquid chromatography (HPLC) is also a viable method for both analysis of purity and for preparative-scale purification if very high purity is required. nih.gov

| Technique | Purpose | Typical Solvents/Mobile Phases |

| Liquid-Liquid Extraction | Initial separation of the product from aqueous-soluble impurities and reagents. | Ethyl acetate, Dichloromethane |

| Column Chromatography | Primary purification method to separate compounds based on polarity. | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient |

| Crystallization | Final purification step for solid products to achieve high purity. | Ethanol, Methanol, Hexane/Ethyl Acetate mixtures |

| HPLC | Analytical assessment of purity and preparative purification. | Acetonitrile/Water with TFA or Formic Acid modifier |

Chemical Reactivity and Transformation Studies of Tert Butyl N 2,3 Diaminopyridin 4 Yl Carbamate

Reactions Involving the Diaminopyridine Moiety

The 2,3-diamino arrangement on the pyridine (B92270) core is a key structural feature that dictates much of the compound's reactivity, particularly in nucleophilic reactions and the construction of fused heterocyclic systems.

The molecule possesses three amino groups with different electronic environments and steric hindrances: the free amines at the C2 and C3 positions and the carbamate-protected amine at the C4 position. The Boc-protected amine at C4 is significantly less nucleophilic and generally does not participate in reactions without prior deprotection. The free amines at C2 and C3 are available for functionalization, such as acylation and alkylation.

Selective functionalization between the C2 and C3 amines can be challenging. However, in related aminopyridine systems, the amino group at the 2-position often shows distinct reactivity due to its proximity to the ring nitrogen. Electrophilic attack on aminopyridines, for instance with tropylium (B1234903) salts, has been shown to occur at the exocyclic amino group. researchgate.net In principle, reactions such as acylation or sulfonation could be directed to one of the free amines under carefully controlled conditions, although achieving high selectivity may require strategic use of catalysts or directing groups.

Table 1: Potential Selective Functionalization Reactions This table presents plausible reactions based on the general reactivity of aminopyridines.

| Reaction Type | Reagent Example | Potential Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(3-amino-4-(Boc-amino)pyridin-2-yl)acetamide |

| Sulfonylation | Tosyl chloride | N-(3-amino-4-(Boc-amino)pyridin-2-yl)tosylamide |

Heterocyclic Annulations and Ring-Forming Reactions

The vicinal arrangement of the C2 and C3 amino groups makes this compound an ideal precursor for heterocyclic annulation reactions, leading to the formation of fused bicyclic systems. The most prominent reaction is the construction of the imidazo[4,5-b]pyridine scaffold, a core structure found in numerous biologically active molecules. mdpi.com

This transformation is typically achieved by reacting the 2,3-diaminopyridine (B105623) moiety with a one-carbon electrophile. Common reagents include carboxylic acids (under dehydrating conditions, such as polyphosphoric acid), orthoesters, or aldehydes followed by an oxidative step. mdpi.comresearchgate.net The reaction involves the initial formation of an amidine with one of the amino groups, followed by intramolecular cyclization and dehydration (or oxidation) to yield the aromatic imidazole (B134444) ring.

Table 2: Common Reagents for Imidazo[4,5-b]pyridine Synthesis from 2,3-Diaminopyridines Data based on general methods for imidazopyridine synthesis. mdpi.com

| C1 Source | Reagent Example | Condition Example |

|---|---|---|

| Carboxylic Acid | Formic Acid | Reflux |

| Orthoester | Triethyl orthoformate | Reflux, often with acid catalyst |

| Aldehyde | Benzaldehyde | Oxidizing agent (e.g., NaIO₄/TBHP) |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution challenging. However, the presence of three powerful electron-donating amino groups (two free, one protected) strongly activates the ring towards electrophiles. Substitution is anticipated to occur at the C5 position, which is ortho and para to the activating amino groups and is the most electron-rich site. Typical electrophilic reactions like nitration or halogenation would likely proceed at this position, although the harsh, often acidic, conditions required for these reactions may be incompatible with the acid-sensitive Boc group.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com However, for a nucleophilic aromatic substitution to occur, a suitable leaving group (such as a halide) must be present on the ring. nih.govresearchgate.netnih.gov The parent compound, tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate, lacks such a leaving group, having only hydrogen atoms at the C5 and C6 positions. Therefore, it is generally unreactive towards SNAr reactions under standard conditions. thieme-connect.dersc.org For substitution to occur, prior functionalization of the ring to introduce a leaving group would be necessary.

Manipulation and Deprotection of the tert-Butyl Carbamate (B1207046) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. rsc.org

The most common method for removing the Boc protecting group is through acid-mediated cleavage. organic-chemistry.org This reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.

A variety of acidic reagents can be employed for this transformation, ranging from strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) to hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. The choice of acid and solvent depends on the sensitivity of other functional groups present in the molecule. organic-chemistry.orghighfine.com

Table 3: Common Reagents for Acid-Mediated Boc Deprotection

| Reagent | Typical Solvent | Conditions |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric acid (HCl) | 1,4-Dioxane (B91453), Methanol, or Ethyl Acetate (B1210297) | Room Temperature |

| Phosphoric Acid (H₃PO₄) | Water | Elevated Temperature |

Upon deprotection, the parent compound would yield pyridine-2,3,4-triamine.

Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others that are stable to the cleavage conditions. The acid-labile nature of the Boc group contrasts with the stability of other common amine protecting groups, enabling such strategies. organic-chemistry.org

For instance, the Boc group can be selectively removed while a base-labile group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, remains intact. highfine.com Similarly, groups removed by hydrogenolysis, like the benzyloxycarbonyl (Cbz) group, are stable to the acidic conditions used for Boc cleavage. This orthogonality is a cornerstone of complex multi-step syntheses, such as in peptide chemistry, allowing for sequential functionalization of different amino groups within the same molecule. highfine.comacs.org If one of the free amino groups on this compound were protected with an Fmoc or Cbz group, the Boc group at the C4 position could be selectively cleaved with acid without affecting the other protecting groups.

Redox Chemistry of the Pyridine and Amine Functionalities

The redox chemistry of this compound is primarily dictated by the presence of the electron-rich diaminopyridine core. Both the pyridine ring and the exocyclic amine groups are susceptible to oxidation and reduction reactions, although the specific electrochemical behavior of this particular molecule is not extensively documented in the public domain. However, insights into its redox properties can be inferred from studies on related diaminopyridine and other aromatic amine derivatives.

The pyridine moiety, being a π-deficient heteroaromatic system, is generally more resistant to oxidation compared to its all-carbon analogue, benzene. Conversely, it is more susceptible to reduction. The presence of two electron-donating amino groups at the 2- and 3-positions significantly increases the electron density of the pyridine ring, making it more prone to oxidation than unsubstituted pyridine. These amino groups themselves are primary sites for oxidation.

Electrochemical studies on structurally similar compounds, such as 3,4-diaminopyridine, have demonstrated that the amine functionalities can undergo oxidation. This process typically involves the transfer of electrons to form radical cations, which can then undergo further reactions such as dimerization or polymerization, or react with nucleophiles present in the medium. The oxidation potential is highly dependent on the pH of the medium and the nature of the electrode used.

The primary and secondary amine groups in this compound can be oxidized to various products depending on the oxidant and reaction conditions. Mild oxidizing agents might lead to the formation of nitroso or nitro compounds, while stronger oxidants could lead to more complex coupling products or even ring-opening. The chemical oxidation of diarylamines, for instance, is known to produce a variety of products depending on the oxidant and the structure of the amine.

Reduction of the pyridine ring in diaminopyridine derivatives is also a feasible process, although it typically requires more forcing conditions or catalytic hydrogenation. The reduction can lead to the formation of dihydropyridine (B1217469) or piperidine (B6355638) derivatives. The bulky tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities is generally stable to many redox conditions but can be cleaved under strong acidic or reductive conditions.

Interactive Data Table: Expected Redox Behavior of Functional Groups in this compound

| Functional Group | Redox Process | Potential Products (based on related compounds) | Influencing Factors |

| Pyridine Ring | Oxidation | Pyridinones, Ring-opened products | Oxidizing agent strength, Reaction conditions |

| Reduction | Dihydropyridines, Piperidines | Reducing agent, Catalyst, Reaction conditions | |

| Amine Groups | Oxidation | Nitroso compounds, Nitro compounds, Azo dimers, Polymeric materials | Oxidizing agent, pH, Electrode material |

| Reduction | Generally not reducible further | - | |

| Carbamate Group | Oxidation | Generally stable | Strong oxidants may cause degradation |

| Reduction | Generally stable; Boc group can be cleaved under certain reductive conditions | Reductive cleavage conditions (e.g., strong acid) |

Applications of Tert Butyl N 2,3 Diaminopyridin 4 Yl Carbamate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of amino groups and a protected carbamate (B1207046) on the pyridine (B92270) ring makes tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate a highly valuable precursor in the synthesis of intricate organic molecules. The vicinal diamines at the 2- and 3-positions, combined with the protected amine at the 4-position, offer a unique platform for sequential and regioselective reactions.

Elaboration of Nitrogen-Containing Heterocycles

The 2,3-diaminopyridine (B105623) moiety is a classic precursor for the synthesis of various fused nitrogen-containing heterocycles. The adjacent amino groups can readily undergo condensation reactions with a variety of bifunctional electrophiles to form five-, six-, or seven-membered rings fused to the pyridine core. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino group ensures that this nitrogen does not interfere with the initial cyclization reactions, allowing for its later functionalization after deprotection.

Commonly, reactions with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, lead to the formation of pyrazino[2,3-b]pyridine derivatives. Similarly, reaction with phosgene (B1210022) or its equivalents can yield imidazo[4,5-b]pyridin-2-one systems. The specific reaction conditions and the choice of the dielectrophile allow for the synthesis of a diverse range of heterocyclic systems.

Table 1: Examples of Heterocyclic Systems Derived from Diaminopyridine Precursors

| Reactant | Resulting Heterocyclic Core |

|---|---|

| 1,2-Dicarbonyl compounds | Pyrazino[2,3-b]pyridine |

| Phosgene equivalents | Imidazo[4,5-b]pyridin-2-one |

| Carboxylic acid derivatives | Imidazo[4,5-b]pyridine |

Construction of Polycyclic Systems

Beyond the initial formation of a fused heterocycle, the remaining functional groups on the this compound scaffold can be utilized to construct more complex polycyclic systems. The nitrogen atom of the newly formed heterocycle, the pyridine nitrogen, and the deprotected 4-amino group can all serve as points for further annulation reactions.

For instance, after the formation of an imidazo[4,5-b]pyridine ring, the 4-amino group can be deprotected and subsequently reacted with another set of reagents to build an additional ring system. This stepwise approach provides a high degree of control over the final molecular architecture, enabling the synthesis of complex, multi-ring structures that are often of interest in materials science and medicinal chemistry.

Role in Medicinal Chemistry Scaffold Development as a Synthetic Tool

In the field of medicinal chemistry, the pyridine ring and its fused derivatives are privileged scaffolds, meaning they are frequently found in biologically active compounds. The structural rigidity and the ability of the nitrogen atoms to participate in hydrogen bonding make these scaffolds ideal for interacting with biological targets.

This compound serves as a key building block for the synthesis of novel compounds that can be screened for various pharmacological activities. The ability to readily generate a diverse range of fused heterocyclic systems from this single precursor allows medicinal chemists to explore a wide chemical space in the search for new drug candidates. The Boc-protected amino group is particularly advantageous as it allows for the introduction of various substituents at a later stage in the synthesis, a common strategy in structure-activity relationship (SAR) studies.

Use in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library, for high-throughput screening. The versatile reactivity of this compound makes it an excellent scaffold for the generation of such libraries.

Starting from this central building block, a diverse set of reactants can be employed in parallel synthesis schemes to generate a library of compounds. For example, by reacting the 2,3-diamino groups with a variety of 1,2-dicarbonyl compounds, a library of pyrazino[2,3-b]pyridines with different substituents can be created. Subsequently, the Boc group can be removed, and the resulting free amine can be acylated or alkylated with a diverse set of reagents, further expanding the complexity and diversity of the library. This approach allows for the efficient generation of thousands of unique compounds for biological screening. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glyoxal |

| Diacetyl |

| Phosgene |

Coordination Chemistry and Ligand Properties of Diaminopyridine Carbamates

Design Principles for Diaminopyridine-Based Ligands

The design of diaminopyridine-based ligands for coordination chemistry is guided by several key principles aimed at controlling the structure, stability, and properties of the resulting metal complexes. The pyridine (B92270) nitrogen atom provides a primary coordination site, while the amino groups at various positions on the ring offer additional donor sites, enabling the ligand to act in a monodentate, bidentate, or bridging fashion. The electronic properties of the pyridine ring can be tuned by the placement of these amino groups and other substituents, which in turn influences the Lewis basicity of the nitrogen atoms and the stability of the metal-ligand bonds. nih.gov

The flexibility of the ligand framework is another important consideration. While the pyridine ring is rigid, substituents can introduce conformational freedom, allowing the ligand to adapt to the preferred coordination geometry of different metal ions. mdpi.com This adaptability is key to creating a wide range of coordination compounds with diverse structural motifs.

Metal Complexation Studies with tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate Analogs

While specific studies on this compound are limited in publicly accessible literature, research on analogous diaminopyridine derivatives provides significant insights into their metal complexation behavior. These analogs often involve Schiff bases formed from the condensation of diaminopyridines with aldehydes or ketones.

Diaminopyridine-based ligands can exhibit a variety of coordination modes depending on the position of the amino groups and the reaction conditions. For 2,3-diaminopyridine (B105623) derivatives, coordination typically involves the pyridine nitrogen and one or both of the adjacent amino groups, leading to the formation of stable five-membered chelate rings. researchgate.net

In Schiff base analogs derived from 2,3-diaminopyridine, the ligand often acts as a tetradentate donor, coordinating through the pyridine nitrogen, the two imine nitrogens, and a deprotonated hydroxyl group from the aldehyde precursor. This results in a dianionic ligand that can stabilize metal ions in various oxidation states. researchgate.net For instance, in copper(II) and nickel(II) complexes with a Schiff base derived from pyridoxal (B1214274) and 2,3-diaminopyridine, the ligand coordinates in a tetradentate fashion, leading to a tetrahedral geometry around the metal center. researchgate.net

The carbamate (B1207046) group in this compound introduces additional possibilities for metal-ligand interactions. The carbonyl oxygen of the carbamate can act as a donor atom, potentially leading to bridging coordination modes or the formation of polynuclear complexes. Furthermore, the N-H proton of the carbamate can participate in hydrogen bonding, which plays a significant role in stabilizing the crystal lattice of the metal complexes. researchgate.net

The table below summarizes the coordination modes observed in some analogous diaminopyridine-based metal complexes.

| Ligand Type | Metal Ion | Coordination Mode | Resulting Geometry |

| 2,3-diaminopyridine-pyridoxal Schiff base | Cu(II), Ni(II) | Tetradentate (N,N,N,O) | Tetrahedral |

| 2,6-diaminopyridine-2-hydroxynaphthaldehyde Schiff base | Co(II), Ni(II), Cu(II), Zn(II) | Tetradentate (O,N,N,O) | Tetrahedral/Octahedral |

This table is generated based on data from analogous systems and illustrates potential coordination behaviors.

The synthesis of metal complexes with diaminopyridine-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often under reflux conditions. The choice of solvent can influence the final structure of the complex, as solvent molecules can sometimes coordinate to the metal center or be incorporated into the crystal lattice.

Characterization of the resulting metal complexes is carried out using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=N (imine) and C=O (carbamate) groups upon complexation provides evidence of their involvement in bonding.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can elucidate the structure of the ligand in the complex and provide information about the symmetry of the molecule. nih.gov

The table below presents representative characterization data for a hypothetical metal complex with a diaminopyridine-based ligand.

| Characterization Technique | Observation | Interpretation |

| IR Spectroscopy | Shift of C=O stretch from 1710 cm⁻¹ to 1680 cm⁻¹ | Coordination of the carbamate oxygen to the metal center. |

| UV-Visible Spectroscopy | d-d transition observed at 620 nm | Suggests a distorted octahedral geometry for a Cu(II) complex. |

| X-ray Crystallography | M-N(py) bond length of 2.05 Å; M-O(carbamate) bond length of 2.15 Å | Confirms the coordination of both the pyridine nitrogen and the carbamate oxygen. |

This table is illustrative and based on typical data for related metal complexes.

Potential in Supramolecular Chemistry and Self-Assembly

The ability of diaminopyridine-based ligands to form well-defined metal complexes, combined with their capacity for hydrogen bonding, makes them excellent candidates for the construction of supramolecular assemblies. mdpi.com Supramolecular chemistry involves the formation of complex, ordered structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination.

The pyridine rings of diaminopyridine ligands can participate in π-π stacking interactions, leading to the formation of one-dimensional chains or two-dimensional sheets in the solid state. researchgate.net The amino and carbamate groups are capable of forming robust hydrogen bonds, which can link individual metal complexes into larger, well-defined architectures. The directionality and specificity of these interactions allow for a high degree of control over the final supramolecular structure.

In the context of this compound, the Boc-protected amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality can be exploited to create intricate hydrogen-bonding networks. The bulky tert-butyl group can also play a role in directing the self-assembly process by influencing the packing of the molecules in the crystal lattice.

The coordination of these ligands to metal ions provides a powerful tool for directing the self-assembly process. The defined coordination geometry of the metal ion acts as a template, organizing the ligands in a predictable manner. This "metal-directed self-assembly" can be used to construct a variety of discrete supramolecular structures, such as molecular polygons and polyhedra, as well as extended coordination polymers.

Spectroscopic and Structural Characterization of Tert Butyl N 2,3 Diaminopyridin 4 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structure confirmation.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. The tert-butyl group would exhibit a characteristic singlet, integrating to nine protons, typically in the upfield region (around 1.5 ppm). The aromatic protons on the pyridine (B92270) ring would appear as doublets or multiplets in the downfield region (typically 6.0-8.5 ppm), with their specific chemical shifts and coupling constants being highly dependent on the electronic effects of the amino and carbamate (B1207046) substituents. The protons of the two amino groups (-NH₂) and the carbamate N-H would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The tert-butyl group would show two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The carbonyl carbon of the carbamate group would be expected in the downfield region, typically around 150-160 ppm. The carbon atoms of the pyridine ring would resonate in the aromatic region (approximately 100-160 ppm), with their precise chemical shifts influenced by the positions of the nitrogen atom and the substituents.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl (CH₃)₃ | ~1.5 | Singlet | 9H |

| Pyridine Ring H | 6.0 - 8.5 | Multiplets/Doublets | 2H |

| Amino (-NH₂) | Variable | Broad Singlet | 4H |

| Carbamate (-NH) | Variable | Broad Singlet | 1H |

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| tert-butyl (CH₃)₃ | ~28 |

| tert-butyl C(CH₃)₃ | ~80 |

| Pyridine Ring C | 100 - 160 |

| Carbamate C=O | ~155 |

Advanced 2D NMR Techniques for Structural Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to establish the proton connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the position of the tert-butyl carbamate group on the pyridine ring by observing correlations between the carbamate N-H proton and the carbons of the pyridine ring, as well as between the pyridine ring protons and the carbamate carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement would allow for the unambiguous confirmation of its molecular formula, C₁₀H₁₆N₄O₂. The expected monoisotopic mass would be calculated and compared to the experimental value, with a very low mass error (typically < 5 ppm) providing strong evidence for the compound's identity.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 225.1346 |

| [M+Na]⁺ | 247.1165 |

Fragmentation Pathways and Mechanistic Insights

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pathways of the protonated molecule. The fragmentation pattern would be characteristic of the tert-butyl carbamate group, which is known to readily lose isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The fragmentation of the diaminopyridine core would also provide valuable structural information. By analyzing the masses of the fragment ions, the connectivity of the molecule can be further confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

The N-H stretching vibrations of the primary amino groups and the secondary amine of the carbamate would appear as distinct bands in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate group would give a strong absorption band around 1700-1680 cm⁻¹. The C-N stretching vibrations and the aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the fingerprint region (below 1600 cm⁻¹).

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Carbamate) | 3500 - 3200 | Medium-Strong |

| C-H Stretch (tert-butyl) | 2980 - 2850 | Medium |

| C=O Stretch (Carbamate) | 1700 - 1680 | Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C=C & C=N Stretch (Pyridine) | 1600 - 1450 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

No specific UV-Vis absorption data for this compound was found in the searched resources. This information is crucial for determining the electronic transitions (e.g., π → π* and n → π*) within the molecule, which would offer insights into its chromophoric system and conjugation.

X-ray Crystallography for Solid-State Structure Determination

Detailed crystallographic data, which is essential for a definitive analysis of the solid-state structure of this compound, is not available in the public domain. Such data would provide precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental for a complete understanding of the molecule's three-dimensional structure.

Molecular Geometry and Conformation Analysis

Without experimental crystallographic data, a definitive analysis of the molecular geometry and conformational preferences of this compound cannot be conducted. This would include a detailed description of the planarity of the pyridine ring, the orientation of the tert-butoxycarbonyl group, and the conformation of the amino substituents.

Theoretical and Computational Investigations of Tert Butyl N 2,3 Diaminopyridin 4 Yl Carbamate

Quantum Chemical Calculations of Electronic and Molecular Structure (e.g., DFT)

No published studies employing quantum chemical methods, such as Density Functional Theory (DFT), to specifically investigate the electronic and molecular structure of tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate were found. Such calculations would typically provide insights into orbital energies, charge distribution, and molecular orbital shapes, which are fundamental to understanding the compound's chemical behavior.

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis or the potential energy landscapes of this compound. This type of study is crucial for understanding the molecule's flexibility, the relative stability of its different spatial arrangements (conformers), and how its shape might influence its interactions with other molecules.

Prediction of Reactivity and Reaction Pathways

A search for computational studies aimed at predicting the reactivity and potential reaction pathways of this compound yielded no results. These predictions, often based on calculated electronic properties and reaction energy profiles, are valuable for designing synthetic routes and understanding potential degradation mechanisms.

Spectroscopic Property Simulations and Validation

No literature could be located that details the simulation of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound. Furthermore, without simulated data, no studies on the validation of such simulations against experimental spectroscopic data could be found.

Derivatization and Further Functionalization of Tert Butyl N 2,3 Diaminopyridin 4 Yl Carbamate

Targeted Modifications at the Pyridine (B92270) Ring

The pyridine ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq This low reactivity is attributed to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq Furthermore, in acidic conditions often used for electrophilic substitutions, the pyridine nitrogen is protonated, further increasing this deactivation. uoanbar.edu.iq

However, the reactivity of the pyridine ring in tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate is significantly influenced by the presence of three electron-donating groups: the amino groups at C2 and C3, and the carbamate (B1207046) group at C4. These substituents counteract the inherent electron deficiency of the pyridine ring, activating it towards electrophilic attack.

Electrophilic substitution is predicted to occur at the positions with the highest electron density, which are typically ortho and para to the activating groups. For pyridine, substitution at the 3-position (meta to the nitrogen) is generally favored for the unsubstituted ring because it avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the reaction intermediate. quora.com In this specific molecule, the C5 and C6 positions are available for substitution. The combined directing effects of the C2, C3, and C4 substituents would likely favor substitution at the C5 position.

Controlled electrophilic substitution reactions could therefore be employed for targeted modifications, as outlined in the table below.

| Reaction Type | Reagent Example | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS) | tert-butyl N-(5-bromo-2,3-diaminopyridin-4-yl)carbamate |

| Nitration | Nitric acid / Sulfuric acid (under carefully controlled, mild conditions) | tert-butyl N-(2,3-diamino-5-nitropyridin-4-yl)carbamate |

This table is based on general principles of electrophilic aromatic substitution on activated pyridine rings; specific experimental validation for this compound is required.

Selective Derivatization of the Diamino Functionality

The vicinal diamino groups at the C2 and C3 positions are highly nucleophilic and represent a key site for derivatization. Their proximity allows for the formation of fused five-membered rings, leading to the synthesis of various heterocyclic systems. A primary application is the synthesis of imidazo[4,5-b]pyridines. sigmaaldrich.com

This transformation can be achieved through condensation with various reagents containing two electrophilic centers. For instance, reaction with α-dicarbonyl compounds or their equivalents will lead to the formation of a fused imidazole (B134444) ring.

| Reagent Type | Example Reagent | Resulting Fused Ring System |

| α-Diketone | Biacetyl (2,3-butanedione) | 2,3-dimethylimidazo[4,5-b]pyridine derivative |

| Carboxylic Acid | Formic Acid | Imidazo[4,5-b]pyridine derivative |

| Aldehyde (followed by oxidation) | Aromatic Aldehyde (e.g., Benzaldehyde) | 2-Aryl-imidazo[4,5-b]pyridine derivative |

This table illustrates common methods for forming fused imidazole rings from o-diamines.

Achieving selective mono-derivatization of one of the two amino groups (C2 vs. C3) without ring formation is challenging due to their similar reactivity. However, subtle differences in their steric and electronic environments may allow for regioselective acylation, sulfonylation, or alkylation under carefully controlled reaction conditions, such as low temperatures and the use of bulky reagents.

Introduction of Reporter Groups and Linkers for Research Tools

The functional groups on this compound make it an excellent scaffold for the development of chemical tools, such as fluorescent probes or biotinylated affinity reagents. Aminopyridine derivatives are known to serve as core structures for fluorescent molecules. nih.govresearchgate.net By attaching a fluorophore, the compound can be used to visualize biological processes or cellular structures.

The introduction of such groups is typically achieved using bifunctional linkers. creative-biolabs.comlumiprobe.com A common strategy involves the selective acylation of one of the nucleophilic amino groups with a linker molecule that possesses a second, orthogonal reactive group. This second group can then be used to attach a reporter molecule. For example, a linker containing an N-hydroxysuccinimide (NHS) ester can react with one of the amino groups, leaving a terminal azide (B81097) or alkyne group available for a subsequent copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") reaction. lumiprobe.com

| Linker Type | Reporter Group | Potential Application |

| NHS-PEG-Azide | Alkyne-Fluorophore (e.g., DBCO-Cy5) | Fluorescent labeling of biomolecules |

| NHS-PEG-Alkyne | Azide-Biotin | Affinity-based protein isolation and detection |

| NHS-Linker-Fe³⁺ Chelator | Rhodamine | Fluorescent sensor for metal ions researchgate.net |

This table provides hypothetical examples of how the compound could be functionalized as a research tool.

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, and the target compound is an ideal substrate for certain MCRs. sci-hub.box The 2-aminopyridine (B139424) moiety embedded within the structure can act as a nucleophilic amidine component in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govrug.nlbeilstein-journals.org

The GBB reaction involves the condensation of a 2-aminopyridine (or a similar amidine-containing heterocycle), an aldehyde, and an isocyanide. acs.orgbeilstein-journals.org The reaction typically proceeds under acidic catalysis and results in the formation of a substituted imidazo[1,2-a]pyridine (B132010). nih.gov In this case, the C2-amino group and the pyridine ring nitrogen (N1) of this compound would participate in the reaction, while the C3-amino and C4-carbamate groups would remain as substituents on the final product scaffold. This allows for the rapid generation of a library of complex, drug-like molecules by simply varying the aldehyde and isocyanide inputs.

The general reaction is as follows:

| Aldehyde Component | Isocyanide Component | Resulting Substituent Pattern (on imidazo[1,2-a]pyridine core) |

| Benzaldehyde | tert-Butyl isocyanide | 2-Phenyl, 3-(tert-butylamino) |

| 4-Pyridinecarboxaldehyde | Cyclohexyl isocyanide | 2-(Pyridin-4-yl), 3-(cyclohexylamino) |

| Formaldehyde | Benzyl isocyanide | 2-Unsubstituted, 3-(benzylamino) |

This table showcases the diversity of products achievable through the Groebke-Blackburn-Bienaymé reaction using the target compound as the amidine source.

Conclusion and Future Research Directions

Summary of Academic Research Insights on tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate

Currently, there is a notable absence of peer-reviewed academic research articles focusing specifically on this compound. While general synthetic methods for tert-butyl carbamates are well-established, including the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), specific studies detailing the synthesis and characterization of this particular diaminopyridine derivative are not readily found in the scientific literature. The carbamate (B1207046) group is a widely utilized protecting group in organic synthesis and a key structural motif in medicinal chemistry due to its chemical stability and ability to modulate the physicochemical properties of molecules. However, the specific substitution pattern of this compound, featuring three adjacent functional groups on a pyridine (B92270) ring, presents a unique chemical entity whose properties and potential have yet to be systematically investigated and reported.

Unexplored Reactivity and Transformations

The reactivity of this compound is largely speculative due to the lack of empirical data. However, its structure suggests several avenues for chemical transformations that remain unexplored. The presence of two primary amino groups at the 2- and 3-positions, one of which is adjacent to the carbamate-protected amino group at the 4-position, offers a rich platform for a variety of chemical reactions.

Potential areas of unexplored reactivity include:

Selective N-functionalization: The differential reactivity of the two amino groups could be exploited for selective alkylation, acylation, or arylation reactions. The electronic effects of the pyridine ring and the carbamate group would likely influence the nucleophilicity of the adjacent amino groups, potentially allowing for regioselective modifications.

Cyclization Reactions: The vicinal diamino functionality at the 2- and 3-positions is a classic precursor for the synthesis of fused heterocyclic systems. Reactions with dicarbonyl compounds, for instance, could lead to the formation of novel pyrazino[2,3-b]pyridine derivatives.

Intramolecular Rearrangements: Under specific conditions, the compound might undergo rearrangements involving the carbamate and adjacent amino groups.

Metal-Catalyzed Cross-Coupling Reactions: The pyridine nitrogen and the amino groups could serve as ligands for transition metals, opening possibilities for catalytic cross-coupling reactions to introduce further complexity into the molecule.

Emerging Applications in Chemical Sciences

Given the absence of dedicated research, the applications of this compound are yet to be established. However, based on the structural motifs present in the molecule, several emerging applications can be hypothesized.

Table 1: Potential Applications of this compound

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Scaffold for drug discovery | The diaminopyridine core is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The carbamate group can improve pharmacokinetic properties. |

| Materials Science | Monomer for polymer synthesis | The diamino functionality allows for its use as a monomer in the synthesis of polyamides or polyureas with potentially unique thermal and electronic properties. |

| Coordination Chemistry | Ligand for metal complexes | The multiple nitrogen atoms can act as coordination sites for metal ions, leading to the formation of novel coordination polymers or catalysts. |

Broader Implications for Heterocyclic Chemistry and Synthetic Methodology

The study of this compound and its derivatives holds broader implications for the fields of heterocyclic chemistry and synthetic methodology. A systematic investigation into its synthesis and reactivity would contribute to a deeper understanding of the chemistry of polysubstituted pyridines. Developing selective and efficient synthetic routes to this compound would provide valuable tools for the construction of complex heterocyclic architectures.

Furthermore, exploring the reactivity of the adjacent amino and carbamate groups could lead to the discovery of novel chemical transformations and synthetic methodologies. The insights gained from such studies could be applied to the synthesis of other complex nitrogen-containing heterocyclic compounds with potential applications in various areas of chemical science. The compound therefore represents a blank canvas, inviting the chemical community to explore its fundamental properties and unlock its potential.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves protecting group strategies. A common approach is the Boc protection of the 2,3-diaminopyridine scaffold using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or TEA). Optimization includes:

- Temperature : Reactions are performed at 0–25°C to minimize side reactions like over-carbamation.

- Stoichiometry : A 1.2:1 molar ratio of Boc anhydride to diamine ensures complete mono-protection.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH 95:5) or recrystallization (ethyl acetate/hexane) isolates the product .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts.

- Crystallization : Slow evaporation from ethanol yields high-purity crystals suitable for X-ray diffraction .

- TLC Monitoring : Use ninhydrin staining to detect free amines, ensuring complete Boc protection .

Q. How should researchers handle stability issues of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Storage : Keep at –20°C in inert atmosphere (argon) to prevent hydrolysis.

- pH Sensitivity : Avoid strong acids (cleaves Boc group) and bases (risk of deamination). Buffered solutions (pH 6–8) in aqueous-organic mixtures (e.g., DMSO/H2O) enhance stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic findings when characterizing this compound?

- Methodological Answer :

- Crystallography : Use SHELXL for refinement () and SIR97 for phase determination () to resolve ambiguities in hydrogen bonding or tautomerism.

- NMR Dynamics : Variable-temperature NMR (VT-NMR) identifies conformational flexibility (e.g., rotameric Boc groups) that may explain shifts conflicting with static crystal structures .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states for reactions at the pyridine ring (e.g., SNAr at C4).

- Molecular Docking : AutoDock Vina predicts binding modes with biological targets (e.g., enzymes), guiding functionalization strategies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, alkyl groups) at C5/C6 positions via Pd-catalyzed cross-coupling.

- Assays :

- Enzyme Inhibition : Fluorescence polarization assays (e.g., kinase targets).

- Cellular Uptake : LC-MS quantification in cell lysates after treating with Boc-protected vs. deprotected analogs .

Notes on Contradictions

- Synthetic Routes : suggests DAST for fluorination, but related compounds () use milder Boc protection. Confirm regioselectivity via LC-MS to avoid over-functionalization.

- Software Choice : While SHELX is standard for small molecules (), macromolecular refinements may require PHENIX for higher resolution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.